molecular formula CH4Cl2Si B8780727 Silane, methyldichloro-

Silane, methyldichloro-

Cat. No. B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[CH3:1][Si:2]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:4])[Cl:3].[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:7])([CH3:6])[Cl:8]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31.3%
Name
Type
product
Smiles
[Si](Cl)(C)(C)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:12])[CH:10]=[CH2:11]>>[CH3:1][Si:2]([CH2:11][CH2:10][CH2:9][Cl:12])([Cl:4])[Cl:3].[Si:5]([CH2:11][CH2:10][CH2:9][Cl:12])([CH3:7])([CH3:6])[Cl:8]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31.3%
Name
Type
product
Smiles
[Si](Cl)(C)(C)CCCCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.